molecular formula C7H5ClF3NO B1426110 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 943551-28-8

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B1426110
M. Wt: 211.57 g/mol
InChI Key: ITWQFBNIOHFHFF-UHFFFAOYSA-N
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Description

“(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H5ClF3NO . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.57 . It is a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .

Scientific Research Applications

Biocatalytic Synthesis

  • Whole-cell Biocatalysis : A study by Chen et al. (2021) demonstrated the synthesis of a structurally similar compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient biocatalytic method. This process utilized recombinant Escherichia coli in a water-cyclohexane liquid-liquid system, achieving a high yield and enantiomeric excess in a significantly reduced time compared to traditional methods (Chen et al., 2021).

Chemical Synthesis and Structural Analysis

  • Isomorphous Structures : A study by Swamy et al. (2013) explored the synthesis of isomorphous structures involving analogues of 2-chloro-5-(trifluoromethyl)pyridin-3-yl, examining the chlorine-methyl exchange rule and disorder within these structures (Swamy et al., 2013).
  • Solubility in Organic Solvents : Wang et al. (2018) researched the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various organic solvents, providing insights that could be applicable to understanding the solubility behavior of related compounds (Wang et al., 2018).
  • Structural Analysis : The crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was analyzed by Lakshminarayana et al. (2009), which can offer valuable insights for the structural analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Lakshminarayana et al., 2009).

Catalysis and Reaction Studies

  • Catalytic Applications : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, showcasing its potential use in catalytic applications, particularly in ethylene oligomerization (Kermagoret & Braunstein, 2008).
  • Nucleophilic Substitution Reactions : The kinetics of nucleophilic substitution reactions involving chloro-pyridines, akin to the compound , were studied by Hamed (1997), providing a basis for understanding similar reactions in (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Hamed, 1997).

Miscellaneous Applications

  • Maillard Reaction Products : Chen et al. (2016) detected a Maillard reaction product, [5-(5,6-Dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]methanol, in breads. This study provides an example of how compounds structurally related to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol can emerge in food chemistry (Chen et al., 2016).

Safety And Hazards

This compound is potentially dangerous. It has the hazard statements H301 and the precautionary statements P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWQFBNIOHFHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717763
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

CAS RN

943551-28-8
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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